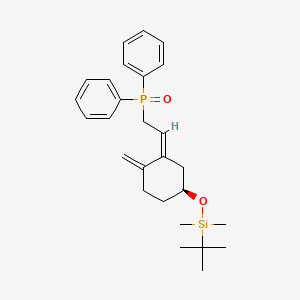

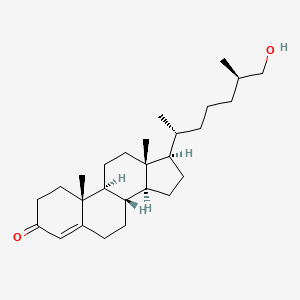

(25R)-26-hydroxycholest-4-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

27-hydroxy Cholestenone is an oxysterol. Levels of 27-hydroxy cholestenone are increased in Cyp46a-/- mouse brain. 27-hydroxy Cholestenone has been used as an intermediate in the synthesis of dafachronic acid ligands for the DAF-12 nuclear hormone receptor.

Cholestenone differs from cholesterol by having a keto group in the place of 3-hydroxyl group. It is a poorly catabolized metabolite. 27-hydroxy cholestenone is synthesized from cholesterol and this oxidation step is catabolized by the enzyme cholesterol oxidase.

(25R)-26-hydroxycholest-4-en-3-one is a 26-hydroxycholest-4-en-3-one in which the 25-position has R-configuration.

科学的研究の応用

Sterol Synthesis Inhibition and Hypocholesterolemic Activity : (25R)-26-hydroxycholest-4-en-3-one and its derivatives are potent inhibitors of sterol synthesis. They have shown significant activity in lowering cholesterol levels and inhibiting the esterification of cholesterol in certain cell types, suggesting potential applications in hypocholesterolemic treatments (Kim et al., 1989); (Schroepfer et al., 1988).

Potential in Cholesterol Metabolism : Studies have indicated its potential in modulating cholesterol metabolism. It affects the levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key enzyme in cholesterol biosynthesis, in cultured mammalian cells (Griffiths et al., 2019); (Schroepfer et al., 1988).

Role in Bile Acid Biosynthesis Pathways : This compound is significant in the biosynthesis of bile acids, with implications for diseases like cerebrotendinous xanthomatosis (CTX). Research suggests its involvement in additional sterol metabolism pathways beyond the established ones, indicating its biochemical versatility (Griffiths et al., 2019).

Implications in Neurodegenerative Diseases : Research involving this compound has provided insights into its potential role in neurological conditions like amyotrophic lateral sclerosis (ALS), suggesting a link between altered cholesterol metabolism and neurodegeneration (Abdel-Khalik et al., 2016).

Applications in Steroid Synthesis : The compound has been used in the chemical synthesis of various steroids, indicating its utility in creating bioactive molecules with potential pharmaceutical applications (D'ambra et al., 1997); (Gong & Williams, 2006).

特性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUORUGFOXGJNY-LUZKGJLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。